N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide
Description
Properties
IUPAC Name |
1-N-(1-methylindol-3-yl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-10-13(12-4-2-3-5-14(12)19)18-16(22)20-8-6-11(7-9-20)15(17)21/h2-5,10-11H,6-9H2,1H3,(H2,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKCJBNJRUOOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Coupling of Indole and Piperidine: The final step involves coupling the indole and piperidine moieties under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
2.1. Hydrolysis
Compounds with amide bonds, like N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide, can undergo hydrolysis under acidic or basic conditions. This reaction would break the amide bonds, potentially leading to the formation of carboxylic acids and amines.
| Reaction Conditions | Products |
|---|---|
| Acidic Hydrolysis | Carboxylic Acid + Amine |
| Basic Hydrolysis | Carboxylate Salt + Amine |
2.2. Nucleophilic Substitution
| Reaction Conditions | Products |
|---|---|
| Nucleophilic Attack | Substituted Piperidine Derivative |
2.3. Condensation Reactions
Similar to other amides, this compound might participate in condensation reactions with other molecules containing reactive functional groups, such as aldehydes or ketones, under appropriate conditions.
| Reaction Conditions | Products |
|---|---|
| Condensation with Aldehyde | Imine or Enamine Derivative |
3.1. Formylation of Indole
Indole derivatives can be formylated using methods like the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce a formyl group at the 3-position of the indole ring .
| Reagents | Conditions | Product |
|---|---|---|
| POCl3, DMF | Heat | Indole-3-carbaldehyde |
3.2. Amidation
The piperidine ring can be functionalized with dicarboxamide groups through amidation reactions involving carboxylic acid derivatives and amines.
| Reagents | Conditions | Product |
|---|---|---|
| Carboxylic Acid Derivative, Amine | Coupling Agent (e.g., DCC) | Amide |
Characterization and Analysis
Characterization of this compound involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods help confirm the structure and purity of the compound.
| Technique | Information Provided |
|---|---|
| NMR | Structural Confirmation |
| IR | Functional Group Identification |
| MS | Molecular Weight and Fragmentation Pattern |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- IUPAC Name : N1-(1H-indol-3-yl)piperidine-1,4-dicarboxamide
The compound features an indole ring system, which is notable for its wide range of biological activities. The piperidine moiety enhances its pharmacological properties, making it a versatile building block in drug development.
Medicinal Chemistry
N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide has been synthesized and studied for its potential therapeutic effects against various diseases. Its structural characteristics allow it to interact with multiple biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives of this compound can effectively reduce tumor growth in preclinical models.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, making it a potential candidate for the development of new antibiotics.
Neuropharmacology
Given the presence of the indole structure, there is ongoing research into the neuropharmacological effects of this compound. Initial findings indicate possible interactions with serotonin receptors, which could lead to antidepressant-like effects.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at micromolar concentrations, attributed to its ability to disrupt microtubule dynamics.
Case Study 2: Antimicrobial Activity
A study conducted by the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to the disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide involves inhibition of specific kinases. This compound binds to the active site of the kinase, preventing its activity and thereby modulating various cellular pathways. The molecular targets and pathways involved include those related to cell proliferation, survival, and immune responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The piperidine-1,4-dicarboxamide core is highly modular, with substituents at the N1 and N4 positions dictating functional properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Piperidine-1,4-Dicarboxamide Derivatives
Structural Insights
- Crystal Packing: N1-(4-Methylphenyl)piperidine-1,4-dicarboxamide forms a monoclinic crystal system (space group P21/c) with intermolecular N–H···O hydrogen bonds. The amide groups adopt equatorial positions, minimizing steric strain. The indole derivative may exhibit similar hydrogen-bonding patterns but with additional C–H···π interactions due to its heterocyclic substituent .
- Synthetic Routes : Piperidine-dicarboxamides are typically synthesized via coupling reactions (e.g., HATU/HOAt-mediated amidation) or hydrolysis of ester precursors (e.g., NaOH/EtOH). Modifying substituents requires tailored starting materials, as seen in compound 8a’s synthesis .
Biological Activity
N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological activities, mechanisms of action, and relevant research findings.
Compound Overview
This compound features a unique structure combining an indole moiety and a piperidine ring. This structural configuration is believed to facilitate interactions with various biological targets, making it a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step procedures:
- Formation of the Indole Moiety : Various methods such as Fischer indole synthesis or Bartoli indole synthesis can be employed.
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors are used to synthesize the piperidine component.
- Coupling Reaction : The final step involves coupling the indole and piperidine moieties under specific conditions to yield the target compound.
Biological Activities
This compound exhibits several notable biological activities, including:
Anticancer Activity
Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cancer cells. For instance:
- IC50 Values : Some derivatives have shown IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent activity .
- Mechanism : The compound induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle while inhibiting tubulin polymerization similar to colchicine .
Antiviral Activity
Indole derivatives, including this compound, have been evaluated for their antiviral properties. Studies have indicated that these compounds can inhibit viral replication in vitro, suggesting potential applications in treating viral infections.
Anti-inflammatory and Antidiabetic Activities
The compound also shows promise in anti-inflammatory and antidiabetic research. Various studies have synthesized analogs that exhibit significant anti-inflammatory effects and improved glucose metabolism in diabetic models.
The mechanism of action for this compound involves:
- Kinase Inhibition : The compound binds to specific kinases' active sites, inhibiting their activity and modulating pathways related to cell proliferation and survival.
Case Studies and Research Findings
Here are some pertinent findings from recent studies:
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide?
To optimize synthesis, focus on:
- Coupling Reaction Conditions : Use stoichiometric equivalents of reactants (e.g., 1.1–1.3 equivalents of but-3-ynoic acid) and catalysts like 2-Cl-1-methylpyridinium iodide to improve yield .
- Temperature Control : Maintain 85°C during cyclization steps to ensure complete reaction while avoiding decomposition .
- Purification Methods : Employ reverse-phase HPLC for final purification to isolate the compound as a trifluoroacetate salt, achieving >95% purity .
- Safety Precautions : Handle intermediates (e.g., nitrobenzene derivatives) in fume hoods and use personal protective equipment (PPE) due to potential toxicity .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the indole and piperidine moieties, paying attention to methyl group shifts (δ 2.5–3.5 ppm) and aromatic proton signals .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>99%) using C18 columns with acetonitrile/water gradients .
- X-Ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond length and angle measurements .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s potential as a corrosion inhibitor?
- Electrochemical Testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 1 M HCl to assess inhibition efficiency. Compare with known inhibitors like N1-(3-methylphenyl)piperidine-1,4-dicarboxamide .
- Surface Analysis : Perform scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to evaluate protective film formation on steel surfaces .
- Dose-Response Studies : Test concentrations from 0.1–5 mM to determine optimal inhibition efficacy, correlating with adsorption isotherm models (e.g., Langmuir) .
Q. What methodologies are suitable for evaluating the compound’s pharmacological activity (e.g., anticancer or antimicrobial)?
- In Vitro Assays :
- Anticancer : Screen against human cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC values with reference drugs like doxorubicin .
- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Mechanistic Studies :
- Use flow cytometry to assess apoptosis induction (Annexin V/PI staining) or mitochondrial membrane potential disruption .
- Perform molecular docking to predict binding affinity with target proteins (e.g., tubulin, DNA topoisomerases) .
Q. How can structural modifications enhance the compound’s bioactivity or physicochemical properties?
- Substituent Engineering :
- Bioisosteric Replacements : Substitute the carboxamide group with an allenamide moiety to enhance solubility while retaining hydrogen-bonding capacity .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported biological activity across studies?
- Reproducibility Checks : Verify assay conditions (e.g., cell line passage number, serum concentration) and compound purity via independent analytical validation .
- Orthogonal Assays : Confirm anticancer activity using both viability (MTT) and clonogenic survival assays to rule out false positives .
- Meta-Analysis : Compare datasets from multiple sources (e.g., Rajendraprasad et al. vs. Yan et al.) to identify trends in structure-activity relationships (SAR) .
Safety and Handling
Q. What protocols are critical for safe laboratory handling of this compound?
- Storage : Store at –20°C under inert gas (argon) to prevent degradation. Avoid long-term storage in solution .
- Exposure Mitigation : Use PPE (gloves, goggles) and work in fume hoods during synthesis. In case of skin contact, rinse immediately with water for ≥15 minutes .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl salts) with sodium bicarbonate before disposal, following institutional hazardous waste guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
